7-Amino-3-chlorocephalosporanic Acid
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Overview
Description
7-Amino-3-chlorocephalosporanic acid is a derivative of cephalosporin C, a β-lactam antibiotic produced by the fungus Acremonium chrysogenum. This compound serves as a crucial intermediate in the synthesis of second-generation cephalosporins, such as cefaclor . Cephalosporins are widely used for treating bacterial infections due to their broad-spectrum activity and low toxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions
7-Amino-3-chlorocephalosporanic acid is typically synthesized from cephalosporin C through chemical or enzymatic processes . The chemical deacylation of cephalosporin C involves the use of reagents like sodium hydroxide and organic solvents under controlled conditions . Enzymatic methods employ cephalosporin acylases to convert cephalosporin C to this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves fermentation processes using Acremonium chrysogenum . The fermentation broth is then subjected to downstream processing, including extraction and purification, to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
7-Amino-3-chlorocephalosporanic acid undergoes various chemical reactions, including:
Substitution Reactions: The amino and chloro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines and thiols.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions include various cephalosporin derivatives with modified pharmacological properties .
Scientific Research Applications
7-Amino-3-chlorocephalosporanic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing various cephalosporin antibiotics.
Biology: The compound is studied for its interactions with bacterial enzymes and cell walls.
Medicine: It serves as a precursor for developing antibiotics with improved efficacy and reduced resistance.
Industry: The compound is utilized in the large-scale production of cephalosporin antibiotics.
Mechanism of Action
7-Amino-3-chlorocephalosporanic acid exerts its effects by inhibiting bacterial cell wall synthesis . It targets penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls . By binding to these proteins, the compound disrupts cell wall synthesis, leading to bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
7-Aminocephalosporanic Acid: A closely related compound used in the synthesis of various cephalosporins.
7-Aminodeacetoxycephalosporanic Acid: Another derivative used in the production of cephalosporin antibiotics.
Uniqueness
7-Amino-3-chlorocephalosporanic acid is unique due to its specific substitution pattern, which imparts distinct pharmacological properties to the cephalosporins synthesized from it . This uniqueness allows for the development of antibiotics with tailored activity spectra and resistance profiles .
Properties
Molecular Formula |
C7H7ClN2O3S |
---|---|
Molecular Weight |
234.66 g/mol |
IUPAC Name |
(7R)-7-amino-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C7H7ClN2O3S/c8-2-1-14-6-3(9)5(11)10(6)4(2)7(12)13/h3,6H,1,9H2,(H,12,13)/t3-,6?/m1/s1 |
InChI Key |
OQSAFIZCBAZPMY-HODUVHNASA-N |
Isomeric SMILES |
C1C(=C(N2C(S1)[C@@H](C2=O)N)C(=O)O)Cl |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)N)C(=O)O)Cl |
Origin of Product |
United States |
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